O-[(Furan-2-yl)methyl]hydroxylamine
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Overview
Description
o-(Furan-2-ylmethyl)hydroxylamine: is a chemical compound characterized by the presence of a furan ring attached to a hydroxylamine group via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of o-(furan-2-ylmethyl)hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.
Industrial Production Methods: Industrial production of hydroxylamines, including o-(furan-2-ylmethyl)hydroxylamine, often involves the hydrolysis of oximes. A coupling process of electrodialysis with oxime hydrolysis has been developed to improve yield and simplify the operation process . This method uses sulfuric acid as the catalyst and reactant in the protonation reaction, combined with efficient electrodialysis technology.
Chemical Reactions Analysis
Types of Reactions: o-(Furan-2-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of O-alkyl or O-acyl hydroxylamines.
Scientific Research Applications
Chemistry: o-(Furan-2-ylmethyl)hydroxylamine is used as an intermediate in organic synthesis, particularly in the formation of C–N, N–N, O–N, and S–N bonds .
Biology and Medicine: It is being explored for its antibacterial and antifungal properties .
Industry: In the chemical industry, o-(furan-2-ylmethyl)hydroxylamine is used in the synthesis of various fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of o-(furan-2-ylmethyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to react with electrophilic reagents, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the electrophilic reagent used.
Comparison with Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Comparison: o-(Furan-2-ylmethyl)hydroxylamine is unique due to the presence of the furan ring, which imparts distinct reactivity and potential biological activity compared to other hydroxylamine derivatives . The furan ring enhances its electrophilic aminating ability and provides additional sites for chemical modification.
Biological Activity
O-[(Furan-2-yl)methyl]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
This compound features a furan ring, which is known for its diverse pharmacological properties. The hydroxylamine functional group enhances its reactivity, allowing it to act as a nucleophile in various biological interactions. This compound's structure is crucial for its biological activity, influencing its interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing furan moieties, particularly in the context of Hepatitis B virus (HBV) inhibition. A series of oxime ethers, including derivatives of this compound, were synthesized and evaluated for their anti-HBV activities. Notably, specific compounds demonstrated significant inhibition of HBsAg and HBeAg secretion in vitro with low cytotoxicity on HepG2.2.15 cells. One derivative showed an IC50 value of 39.93 μM against HBsAg secretion, indicating promising antiviral activity .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies on related furan derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for certain derivatives ranged from 15.625 μM to 125 μM, demonstrating bactericidal effects through mechanisms that inhibit protein synthesis and nucleic acid production .
Antitumor Activity
Compounds bearing the furan moiety have been associated with cytotoxic effects against cancer cell lines. Research indicates that furan derivatives can induce apoptosis in tumor cells by disrupting cellular functions and signaling pathways . For instance, studies have reported that certain furan-containing compounds exhibit significant growth inhibition in MCF-7 breast cancer cells.
The biological activity of this compound is attributed to several mechanisms:
- Nucleophilic Reactivity : The hydroxylamine group allows the compound to interact with electrophilic centers in proteins and nucleic acids.
- Hydrogen Bonding : Interactions with amino acid residues in target proteins enhance binding affinity and specificity.
- Inhibition of Viral Replication : By targeting viral proteins, these compounds can disrupt the life cycle of viruses such as HBV.
Data Summary
The following table summarizes key findings from various studies on the biological activities of this compound and related compounds:
Activity Type | Target | IC50 / MIC | Reference |
---|---|---|---|
Antiviral | HBsAg (HBV) | 39.93 μM | |
Antimicrobial | Staphylococcus aureus | 62.5 μM | |
Antitumor | MCF-7 Cells | Significant Growth Inhibition |
Case Studies
- Hepatitis B Virus Inhibition : A study synthesized several oxime derivatives based on this compound and evaluated their anti-HBV activity using HepG2 cells. The most potent derivative inhibited HBsAg secretion significantly while maintaining low cytotoxicity levels .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of furan derivatives against clinical isolates of MRSA and E. coli, showing promising results in biofilm inhibition and overall antimicrobial activity .
Properties
CAS No. |
39854-56-3 |
---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
O-(furan-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NO2/c6-8-4-5-2-1-3-7-5/h1-3H,4,6H2 |
InChI Key |
NELXYDNTJULDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CON |
Origin of Product |
United States |
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